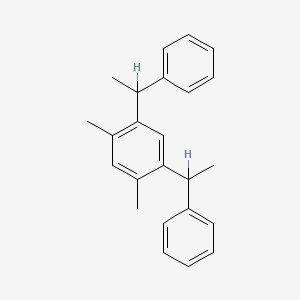

4,6-Bis(1-phenylethyl)-m-xylene

Description

Contextualization within Xylene-Derived Aromatic Hydrocarbons

Xylenes (B1142099) are a group of three isomeric aromatic hydrocarbons—ortho-xylene, meta-xylene, and para-xylene—that share the chemical formula C₈H₁₀. wikipedia.orgbritannica.com These isomers differ in the substitution pattern of two methyl groups on a benzene (B151609) ring. wikipedia.org Xylenes are cornerstone petrochemicals, produced in massive quantities from petroleum by processes like catalytic reforming. wikipedia.orgnih.gov They serve as solvents in various industries and as precursors for the synthesis of other high-value chemicals. britannica.comnih.gov

o-Xylene is primarily used to produce phthalic anhydride, a key ingredient for plasticizers. nih.govnist.gov

p-Xylene (B151628) is the main precursor for terephthalic acid, a monomer essential for the production of PET plastics and polyester (B1180765) fibers. wikipedia.org

m-Xylene (B151644) , the basis for the title compound, is used to manufacture isophthalic acid for specialized polyester resins and as an intermediate for various chemicals. nih.govnist.govwikipedia.org

4,6-Bis(1-phenylethyl)-m-xylene represents a more complex, second-generation derivative of m-xylene, where the simple methyl groups of the parent benzene ring are accompanied by significantly larger phenylethyl substituents. This places it within a class of specialty chemicals whose properties are tailored by the addition of specific functional groups to a common hydrocarbon backbone.

| Property | o-Xylene | m-Xylene | p-Xylene |

|---|---|---|---|

| IUPAC Name | 1,2-Dimethylbenzene | 1,3-Dimethylbenzene | 1,4-Dimethylbenzene |

| Molar Mass (g·mol⁻¹) | 106.168 | 106.16 | 106.16 |

| Melting Point (°C) | -24 | -48 | 13.26 |

| Boiling Point (°C) | 144.4 | 139 | 138.3 |

| Density (g/mL) | 0.88 | 0.86 | 0.86 |

Significance of Phenylethyl Moieties in Chemical Synthesis and Materials

The phenylethyl group, specifically the 2-phenylethyl moiety, is a significant structural unit in organic chemistry. It is found in nature in essential oils, such as in roses, and contributes to their characteristic fragrance. wikipedia.org 2-Phenylethanol is widely used in the perfume and food industries and also serves as an antimicrobial preservative in cosmetics and pharmaceutical preparations. wikipedia.orgdrugbank.comatamankimya.com

In chemical synthesis, the phenylethyl group is a valuable building block. Its incorporation into a molecular structure can impart specific properties. For instance, 2-(2-phenylethyl)chromones are a class of natural products and synthetic analogues that have been investigated for a range of biological activities. nih.gov The versatility of the phenylethyl group makes it a target for synthetic chemists developing new pharmaceuticals and functional materials. acs.org The presence of two such groups in this compound suggests that its properties will be heavily influenced by these moieties, potentially leading to applications in materials science as a monomer or performance-enhancing additive. ontosight.ai

Overview of Current Research Landscape and Gaps Pertaining to this compound

Despite the well-documented importance of its constituent parts, dedicated research on this compound is notably limited in published scientific literature. A search of chemical databases reveals basic compound information but a distinct lack of in-depth studies. uni.lu

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₂₆ | PubChem uni.lu |

| Molecular Weight | 314.47 g/mol | PubChem uni.lu |

| Monoisotopic Mass | 314.20345 Da | PubChem uni.lu |

| XLogP3-AA (Predicted) | 7.2 | PubChem uni.lu |

| InChIKey | MQXKSESRXIZXFR-UHFFFAOYSA-N | PubChem uni.lu |

Research Objectives and Scope of Investigation

Given the identified gaps, a structured research program on this compound would have clear objectives. The primary goal would be to synthesize and comprehensively characterize the compound to establish a baseline of its fundamental properties.

The scope of such an investigation would include:

Synthesis and Purification: Developing and optimizing a reliable synthetic route to produce high-purity this compound. This would involve exploring different catalytic systems and reaction conditions for the alkylation of m-xylene.

Structural and Physicochemical Characterization: Employing a suite of analytical techniques (including NMR, FT-IR, Mass Spectrometry, and X-ray crystallography) to confirm the molecular structure and determine key physical properties like melting point, thermal stability, and solubility in various organic solvents.

Evaluation for Material Applications: Investigating its potential use as a monomer in polymerization reactions or as an additive to existing polymers to modify their properties (e.g., thermal resistance, refractive index, or mechanical strength), leveraging the bulky, aromatic nature of the phenylethyl groups.

Such research would fill a void in the chemical literature and determine if this specific xylene derivative holds practical value in advanced materials or other areas of chemical science.

Structure

3D Structure

Properties

CAS No. |

53816-99-2 |

|---|---|

Molecular Formula |

C24H26 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

1,5-dimethyl-2,4-bis(1-phenylethyl)benzene |

InChI |

InChI=1S/C24H26/c1-17-15-18(2)24(20(4)22-13-9-6-10-14-22)16-23(17)19(3)21-11-7-5-8-12-21/h5-16,19-20H,1-4H3 |

InChI Key |

MQXKSESRXIZXFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3)C |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Bis 1 Phenylethyl M Xylene

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available starting materials. For 4,6-Bis(1-phenylethyl)-m-xylene, the analysis focuses on the most synthetically feasible bond cleavages.

The most logical disconnections in the retrosynthesis of this compound are the two carbon-carbon bonds connecting the 1-phenylethyl groups to the m-xylene (B151644) core. These are C(aromatic)-C(alkyl) bonds. Cleaving these bonds reveals the fundamental building blocks of the molecule.

Disconnection: Breaking the bonds at positions 4 and 6 of the m-xylene ring, which are attached to the benzylic carbon of the 1-phenylethyl moieties.

Synthons: This disconnection strategy generates a m-xylene dianion (or its synthetic equivalent) and two 1-phenylethyl carbocation synthons (Ph-CH⁺-CH₃).

Synthetic Equivalents: The practical starting materials corresponding to these synthons are m-xylene and a suitable electrophilic precursor for the 1-phenylethyl group. Common precursors include styrene (B11656) (phenylethene) or 1-phenylethyl halides (e.g., 1-phenylethyl chloride). The reaction between these equivalents falls under the category of Friedel-Crafts alkylation. mt.com

This retrosynthetic pathway is highly convergent and relies on a well-established and powerful carbon-carbon bond-forming reaction.

The 1-phenylethyl group contains a stereocenter at the benzylic carbon. Therefore, this compound can exist as multiple stereoisomers: (R,R), (S,S), and the meso (R,S) compound. The synthesis of a single, optically active stereoisomer requires an asymmetric approach.

Asymmetric Friedel-Crafts alkylation is a modern strategy to achieve this. This is typically accomplished by using a chiral catalyst that can differentiate between the two enantiotopic faces of the electrophile or the prochiral positions on the aromatic ring. While specific literature for the asymmetric synthesis of this compound is not prevalent, the general principles can be applied:

Chiral Lewis Acids: A standard Lewis acid catalyst (e.g., Zn(OTf)₂, Sc(OTf)₃) can be complexed with a chiral ligand, such as a bis(oxazoline) or a diphenylamine-linked derivative. This chiral complex coordinates to the electrophilic precursor, creating a chiral environment that directs the nucleophilic attack of m-xylene to one face of the developing carbocation, leading to an enantiomeric excess of one stereoisomer.

Chiral Brønsted Acids: Chiral phosphoric acids derived from BINOL are powerful catalysts for enantioselective Friedel-Crafts reactions. These acids can protonate an alkene like styrene, forming a chiral ion pair. The counter-ion's steric and electronic properties then guide the approach of the m-xylene nucleophile, resulting in high enantioselectivity.

The challenge in synthesizing the bis-substituted product asymmetrically is controlling the stereochemistry of both additions, which could potentially lead to a mixture of diastereomers.

Classical and Modern Synthetic Routes

The primary synthetic route to this compound is the Friedel-Crafts alkylation, a classic method for forming C-C bonds on aromatic rings.

A variety of catalyst systems can be employed for this alkylation, ranging from traditional Lewis acids to more modern solid acid catalysts. The choice of catalyst and conditions significantly impacts yield, selectivity, and environmental footprint.

Traditional Lewis Acids: Strong Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are effective catalysts for this reaction. mt.comyoutube.com They function by coordinating to the halogen in a 1-phenylethyl halide or by protonating styrene (with a co-catalyst like HCl) to generate the 1-phenylethyl carbocation electrophile. These reactions are typically run at low temperatures to minimize side reactions and in an anhydrous solvent. A major drawback is that the catalyst is often required in stoichiometric amounts and is difficult to recover and recycle. beyondbenign.org

Solid Acid Catalysts: Heterogeneous catalysts such as zeolites (e.g., HY zeolite, ZSM-5) and metal oxides (e.g., ZnFe₂O₄ nanoparticles) offer significant advantages. researchgate.netsemanticscholar.org They are easily separated from the reaction mixture, are reusable, and can offer enhanced regioselectivity due to shape-selective constraints within their porous structures. kuleuven.be Reactions with these catalysts are often run at higher temperatures.

The following table summarizes typical conditions for an analogous Friedel-Crafts benzylation reaction, illustrating the parameters involved.

| Catalyst System | Aromatic Substrate | Alkylating Agent | Temp. (°C) | Time | Conversion (%) | Product Selectivity | Reference |

| ZnFe₂O₄ Nanoparticles | p-Xylene (B151628) | Benzyl (B1604629) Chloride | 70 | 15 min | 100 | 100% 2,5-Dimethyldiphenylmethane | semanticscholar.org |

| HY Zeolite (72%) | m-Xylene | (Transalkylation) | 450 | - | - | Toluene (B28343), Trimethylbenzenes | researchgate.net |

Table showing reaction conditions for analogous Friedel-Crafts alkylation and transalkylation reactions.

Controlling the position of substitution on the m-xylene ring is critical for the selective synthesis of the 4,6-isomer. The two methyl groups on m-xylene are ortho, para-directing and activating. This makes positions 2, 4, and 6 the most electron-rich and susceptible to electrophilic attack.

Electronic Effects: The methyl groups activate the positions ortho (2, 6) and para (4) to them. In m-xylene (1,3-dimethylbenzene), this means positions 2, 4, and 6 are all electronically activated.

Steric Hindrance: The position 2 is located between the two methyl groups and is therefore highly sterically hindered. Electrophilic attack at this position is disfavored, especially with a bulky electrophile like the 1-phenylethyl group.

Favored Positions: The 4 and 6 positions are electronically activated and significantly less sterically hindered than position 2. Therefore, the first alkylation is highly likely to occur at either the 4- or 6-position. Once one 1-phenylethyl group is attached (e.g., at position 4), the ring remains activated, and the second alkylation will proceed at the equivalent, still accessible 6-position. The formation of the 4,5- or 2,4-isomers is generally less favored due to less favorable electronic activation at the 5-position and significant steric hindrance at the 2-position. youtube.com

Strategies to maximize the yield of the desired 4,6-disubstituted product include:

Control of Stoichiometry: Using a molar ratio of at least 2:1 of the phenylethyl precursor to m-xylene is necessary to favor dialkylation over monoalkylation.

Catalyst Choice: Shape-selective catalysts like zeolites can be used to favor the formation of specific isomers by sterically preventing the formation of others within their pore structure. kuleuven.be

Temperature and Time: Lower reaction temperatures can increase selectivity by favoring the kinetically controlled product and minimizing side reactions like isomerization or disproportionation, where alkyl groups might migrate to different positions. researchgate.net

Alternative Coupling Reactions for C-C Bond Formation

While classical Friedel-Crafts alkylation represents a primary route to this compound, alternative carbon-carbon bond-forming reactions offer potential advantages in terms of catalyst variety, substrate scope, and reaction conditions. Research into analogous diarylalkane syntheses provides insights into potential alternative methods.

One promising avenue involves the use of transition metal catalysts. For instance, nickel-catalyzed 1,1-diarylation of terminal alkenes presents a modular approach to creating 1,1-diarylalkane structures. This method could theoretically be adapted for the synthesis of this compound by using an appropriate xylene-derived organometallic reagent and a styrene derivative. Similarly, transition-metal-free cross-coupling reactions of benzal diacetates with organozinc reagents have been developed for the synthesis of 1,1-diarylalkanes and could be explored for this specific target molecule.

Iron(III)-based deep eutectic solvents have also emerged as effective and recyclable media and promoters for Friedel-Crafts-type benzylations, accommodating a wide range of benzylating agents including styrenes and alcohols. nih.gov This approach could offer a more sustainable alternative to traditional Lewis acid catalysts.

Multi-Component and Cascade Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants, offer an efficient strategy for building molecular complexity. chemrxiv.orgresearchgate.netnih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to the synthesis of its precursors or analogous structures. For example, a three-component reaction involving a xylene derivative, an aldehyde, and an amine could potentially be designed to construct the desired framework in a convergent manner. researchgate.net

Cascade reactions, also known as domino or tandem reactions, involve two or more sequential transformations that occur under the same reaction conditions without the need for isolating intermediates. researchgate.netkoreascience.kr An auto-tandem catalysis approach using a strong Brønsted base has been demonstrated for the synthesis of diarylalkanes containing a benzofuran (B130515) moiety. rsc.org A conceptual cascade for this compound could involve an initial phenylethylation of m-xylene, followed by an in-situ isomerization or a second alkylation event under the same catalytic system. The development of such a process would be highly dependent on the careful selection of catalysts and reaction conditions to control regioselectivity.

Stereoselective Synthesis of Enantiopure this compound

The 1-phenylethyl groups in this compound are chiral centers. Consequently, the molecule can exist as a mixture of stereoisomers (diastereomers and enantiomers). The synthesis of enantiomerically pure forms is crucial for applications where specific stereochemistry is required, such as in chiral ligands for asymmetric catalysis or as chiral resolving agents.

Chiral Auxiliary Approaches

A well-established strategy for controlling stereochemistry is the use of chiral auxiliaries. harvard.edu In this approach, a chiral molecule is temporarily attached to one of the reactants to direct the stereochemical outcome of a subsequent reaction. For the synthesis of enantiopure this compound, a chiral auxiliary could be appended to either the xylene or the phenylethyl precursor. For example, a chiral auxiliary-modified xylene derivative could undergo diastereoselective alkylation with a phenylethylating agent. After the reaction, the auxiliary is cleaved to yield the enantiomerically enriched product and is ideally recovered for reuse. While specific examples for this target molecule are scarce in the literature, the principle has been widely applied in the synthesis of other chiral molecules.

Asymmetric Catalysis in Phenylethyl Group Incorporation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as only a catalytic amount of a chiral entity is required to generate a large quantity of the chiral product. Chiral Brønsted acids and chiral transition metal complexes are two major classes of catalysts employed for this purpose. researchgate.netcapes.gov.brrsc.org

In the context of synthesizing enantiopure this compound, a chiral catalyst could be used to control the stereochemistry during the C-C bond formation between the xylene ring and the phenylethyl groups. For instance, a chiral Lewis acid or Brønsted acid could be employed to catalyze the enantioselective Friedel-Crafts alkylation of m-xylene with a suitable phenylethylating agent like styrene or 1-phenylethanol. researchgate.netnih.gov The chiral environment provided by the catalyst would favor the formation of one enantiomer over the other.

| Catalyst Type | Potential Reaction | Expected Outcome |

| Chiral Brønsted Acid | Asymmetric Friedel-Crafts alkylation of m-xylene with styrene | Enantiomerically enriched 4-(1-phenylethyl)-m-xylene |

| Chiral Lewis Acid | Asymmetric Friedel-Crafts alkylation of m-xylene with 1-phenylethyl halide | Enantiomerically enriched 4-(1-phenylethyl)-m-xylene |

| Chiral Transition Metal Complex | Asymmetric hydroarylation of styrene with m-xylene | Enantiomerically enriched 4-(1-phenylethyl)-m-xylene |

Further research is needed to identify specific catalysts and reaction conditions that would provide high enantioselectivity for the double phenylethylation required to form this compound.

Diastereoselective Synthesis and Separation Techniques

When both phenylethyl groups are introduced, the product can exist as a pair of enantiomers (the (R,R) and (S,S) isomers) and a meso compound (the (R,S) isomer), which is a diastereomer of the enantiomeric pair. Diastereoselective synthesis aims to preferentially form one diastereomer over the others. This can be achieved by controlling the approach of the second phenylethylating agent to the already monosubstituted xylene intermediate.

Once a mixture of diastereomers is formed, they can often be separated using standard laboratory techniques such as column chromatography or fractional crystallization, owing to their different physical properties. nih.govportalabpg.org.breurochemengineering.comresearchgate.netresearchgate.net For example, the different boiling points or solubilities of the diastereomers of this compound would allow for their separation. The separation of xylene isomers and their derivatives is a well-established industrial practice. portalabpg.org.breurochemengineering.comresearchgate.netresearchgate.net

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For the synthesis of this compound, several green strategies can be envisioned.

Recyclable Catalysts: Replacing traditional homogeneous catalysts, which can be difficult to separate from the reaction mixture, with heterogeneous or recyclable catalysts is a key green chemistry principle. rsc.orgmdpi.comnih.gov For the alkylation of m-xylene, solid acid catalysts or supported metal catalysts could be employed. These can be easily recovered by filtration and potentially reused, reducing waste and cost. For instance, a recyclable Cu@C2N nano-catalyst has been reported for the transformation of alkynes and could be investigated for related C-C bond-forming reactions. rsc.org

Solvent-Free and Alternative Solvents: The use of volatile organic solvents (VOCs) poses environmental and health risks. Performing reactions under solvent-free conditions or in greener solvents like water or deep eutectic solvents is highly desirable. nih.govyoutube.comresearchgate.net The alkylation of m-xylene could potentially be carried out neat or in a recyclable solvent system to minimize environmental impact. youtube.comresearchgate.net

| Green Chemistry Approach | Application in Synthesis | Potential Benefits |

| Recyclable Catalysts | Use of solid acids or supported metal catalysts for alkylation. rsc.orgmdpi.comnih.gov | Reduced catalyst waste, easier product purification, potential for continuous processing. |

| Solvent-Free Conditions | Performing the alkylation reaction without a solvent. | Elimination of solvent waste, reduced energy consumption for solvent removal. |

| Alternative Solvents | Using water or deep eutectic solvents as the reaction medium. nih.gov | Reduced use of volatile organic compounds, improved safety profile. |

The development of these green methodologies for the synthesis of this compound is an active area of research, driven by the increasing demand for sustainable chemical manufacturing.

Solvent-Free and Reduced-Solvent Methodologies

The development of solvent-free and reduced-solvent synthetic methods is a cornerstone of green chemistry, aiming to reduce the environmental impact associated with volatile organic compounds (VOCs). nih.govbeyondbenign.org In the context of Friedel-Crafts alkylation for producing compounds like this compound, eliminating the solvent can lead to higher reaction rates, easier product separation, and a significant reduction in chemical waste. rsc.orgresearchgate.net

Research into solvent-free Friedel-Crafts reactions has demonstrated the feasibility of this approach for the alkylation of arenes. rsc.org For instance, efficient triflic acid (HOTf)-promoted Friedel-Crafts alkylation of various arenes has been achieved under metal-free and solvent-free conditions. rsc.org While a specific study on the solvent-free synthesis of this compound is not extensively detailed in the provided literature, the principles from analogous reactions can be applied. The reaction would likely involve the direct mixing of m-xylene, styrene (as the precursor to the 1-phenylethyl group), and a solid acid catalyst.

One of the key challenges in solvent-free alkylations is managing the reaction temperature and ensuring efficient mixing of the reactants. In some cases, one of the reactants, such as m-xylene itself, can act as the solvent, leading to a reduced-solvent system. youtube.com The use of solid acid catalysts, such as zeolites or graphite, is particularly advantageous in these systems as they can be easily recovered and reused, further enhancing the green credentials of the synthesis. beyondbenign.org

Table 1: Comparison of Solvent-Free vs. Conventional Alkylation (Representative Data)

| Parameter | Conventional Friedel-Crafts Alkylation | Solvent-Free Friedel-Crafts Alkylation |

|---|---|---|

| Solvent | Chlorinated hydrocarbons, Nitrobenzene | None or excess reactant |

| Catalyst | Homogeneous Lewis acids (e.g., AlCl₃, FeCl₃) | Heterogeneous solid acids (e.g., Zeolites, Clays, HOTf) |

| Reaction Temperature | Often requires elevated temperatures | Can vary, may be higher or lower depending on catalyst |

| Product Isolation | Aqueous work-up, extraction | Filtration, distillation |

| Catalyst Reusability | Difficult to recover and reuse | Easily recoverable and reusable |

| Waste Generation | High (spent catalyst, solvent waste) | Low |

Microwave-Assisted and Ultrasound-Promoted Syntheses

Microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced selectivity compared to conventional heating methods. uco.esrsc.orgnih.gov These techniques are considered green as they promote energy efficiency. nih.gov

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This rapid and localized heating can accelerate reaction rates significantly. nih.gov In the context of synthesizing this compound, a microwave-assisted Friedel-Crafts alkylation would involve placing the reactants (m-xylene and styrene) and a suitable catalyst in a microwave reactor.

Studies on the microwave-assisted Friedel-Crafts alkylation of p-xylene with benzyl alcohol using a Zr-SBA-15 catalyst have shown a significant rate enhancement compared to conventional heating, with reaction times decreasing from hours to minutes. uco.es Similar rate accelerations would be expected for the alkylation of m-xylene with styrene. The choice of catalyst is crucial, with solid acids being preferable for their compatibility with microwave heating and ease of separation. uco.esresearchgate.net

Ultrasound-Promoted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. Ultrasound irradiation of a liquid medium generates acoustic cavitation—the formation, growth, and implosive collapse of bubbles. This phenomenon creates localized hot spots with extremely high temperatures and pressures, as well as intense shockwaves and microjets, which can accelerate mass transfer and activate the reacting species. While specific data on the ultrasound-promoted synthesis of this compound is scarce, the principles have been applied to similar reactions, indicating potential for this methodology.

Table 2: Microwave-Assisted Alkylation of Xylenes (B1142099) (Representative Data)

| Catalyst | Reactant 1 | Reactant 2 | Reaction Time (Microwave) | Conversion (Microwave) | Reaction Time (Conventional) | Conversion (Conventional) | Reference |

|---|---|---|---|---|---|---|---|

| Zr-SBA-15 | p-Xylene | Benzyl Alcohol | 5 minutes | Quantitative | 24 hours | Lower | uco.es |

Electrosynthesis and Biocatalytic Pathways

Electrosynthesis:

Electrosynthesis, the use of electricity to drive chemical reactions, offers a green alternative to conventional synthesis by often avoiding harsh reagents and operating at ambient temperature and pressure. While the direct electrosynthesis of this compound is not well-documented in the search results, the principles of electrochemical aromatic substitution could potentially be applied. This would involve the electrochemical generation of an electrophile from a precursor, which then reacts with m-xylene at an electrode surface.

Biocatalytic Pathways:

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild conditions. nih.govucsb.edu This approach is inherently green, often using water as a solvent and renewable starting materials. rsc.org The application of biocatalysis to the synthesis of alkylated aromatics like this compound is an emerging area of research.

Enzymes such as xylene monooxygenase, found in bacteria like Pseudomonas putida, are known to catalyze the oxidation of methyl groups on xylene and toluene. nih.gov While this is an oxidation reaction, it demonstrates the potential of enzymes to interact with and modify xylene derivatives. The development of novel biocatalysts through enzyme engineering could potentially lead to enzymes capable of catalyzing the specific alkylation of m-xylene with styrene.

Another biocatalytic approach could involve the synthesis of precursor molecules. For example, biocatalytic routes are being explored for the production of p-xylene from biomass-derived feedstocks, which could then be used in subsequent chemical synthesis steps. liverpool.ac.ukrsc.org While not a direct synthesis of the target molecule, this highlights the growing role of biotechnology in producing key chemical building blocks from renewable resources.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| m-Xylene |

| Styrene |

| 1-Phenylethyl halide |

| p-Xylene |

| Benzyl alcohol |

| Triflic acid (HOTf) |

| Aluminum chloride (AlCl₃) |

| Iron(III) chloride (FeCl₃) |

| Toluene |

| 1-Decene |

| Benzene (B151609) |

| Ethylene |

| Ethylbenzene |

| Cumene |

| Terephthalic acid |

| Dimethyl terephthalate (B1205515) |

| Polyethylene terephthalate (PET) |

| 2,5-dimethylfuran (DMF) |

| 2,5-hexanedione |

| 1-methyl-4-propyl-benzene |

| 2,5-dimethylbenzoic acid |

| Hexamethylene-1,6-dicarbamate |

| 5-hydroxymethylfurfural (5-HMF) |

| 2,5-bis(aminomethyl)furan (BAF) |

| methyl furan-2,5-dimethylene dicarbamate (FDC) |

Advanced Spectroscopic and Structural Characterization of 4,6 Bis 1 Phenylethyl M Xylene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 4,6-Bis(1-phenylethyl)-m-xylene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for an unambiguous structural assignment.

The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The expected signals, their multiplicities, and integration values would be key to confirming the structure.

Expected ¹H NMR Data (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | Multiplet | 10H | Protons of the two phenyl rings |

| ~7.0 | Singlet | 1H | Aromatic proton on the m-xylene (B151644) ring (H-2) |

| ~6.9 | Singlet | 1H | Aromatic proton on the m-xylene ring (H-5) |

| ~4.2 | Quartet | 2H | Methine protons (CH) of the ethyl groups |

| ~2.3 | Singlet | 6H | Methyl protons (CH₃) on the m-xylene ring |

| ~1.6 | Doublet | 6H | Methyl protons (CH₃) of the ethyl groups |

The quartet for the methine protons arises from coupling with the adjacent methyl protons, while the doublet for the ethyl methyl groups is due to coupling with the methine proton. The singlet nature of the xylene's aromatic protons and methyl groups would confirm their substitution pattern. Stereochemical assignment, particularly if the molecule is chiral due to restricted rotation, might be investigated using chiral shift reagents or by observing diastereotopic protons if a chiral center is introduced.

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms in the molecule. Due to the symmetry of this compound, several carbon signals would be expected to be equivalent.

Expected ¹³C NMR Data (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Quaternary carbons of the phenyl rings attached to the ethyl groups |

| ~140 | Quaternary carbons of the m-xylene ring attached to the phenylethyl groups |

| ~138 | Quaternary carbons of the m-xylene ring attached to the methyl groups |

| ~128-129 | CH carbons of the phenyl rings |

| ~126 | CH carbons of the m-xylene ring |

| ~45 | Methine carbons (CH) of the ethyl groups |

| ~21 | Methyl carbons (CH₃) on the m-xylene ring |

| ~22 | Methyl carbons (CH₃) of the ethyl groups |

To definitively assign all proton and carbon signals and establish the connectivity between different parts of the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For instance, a cross-peak between the methine quartet and the ethyl methyl doublet would confirm their direct connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across quaternary carbons. For example, correlations would be expected between the methyl protons on the xylene ring and the quaternary carbons of the ring, as well as the adjacent CH carbon.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic rings |

| 2960-2850 | C-H stretch | Aliphatic (methyl and methine groups) |

| 1600, 1495, 1450 | C=C stretch | Aromatic rings |

| 880-820 | C-H bend (out-of-plane) | 1,2,3,5-tetrasubstituted benzene (B151609) ring |

| 760-700 | C-H bend (out-of-plane) | Monosubstituted phenyl rings |

The presence of these characteristic bands would confirm the aromatic and aliphatic components of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (C₂₄H₂₆), the molecular weight is approximately 314.47 g/mol .

Predicted Mass Spectrometry Data:

| m/z | Ion | Description |

| 314 | [M]⁺ | Molecular ion |

| 299 | [M-CH₃]⁺ | Loss of a methyl group |

| 209 | [M-C₆H₅CHCH₃]⁺ | Loss of a phenylethyl group |

| 105 | [C₆H₅CHCH₃]⁺ | Phenylethyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement from benzyl) |

The molecular ion peak at m/z 314 would confirm the molecular formula. The fragmentation pattern, particularly the loss of methyl and phenylethyl groups, would be characteristic of the compound's structure. PubChem provides predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ at 178.5 Ų and [M+Na]⁺ at 184.2 Ų. uni.lu

Chiroptical Spectroscopy (CD/ORD) for Absolute Configuration Determination

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. For a molecule with multiple stereogenic centers like this compound, chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for elucidating the spatial arrangement of its atoms. purechemistry.org

Chiroptical spectroscopy relies on the differential interaction of chiral molecules with left and right circularly polarized light. creative-biostructure.com In CD spectroscopy, the difference in absorption of left and right circularly polarized light (Δε = εL - εR) is measured as a function of wavelength. nih.gov A non-zero CD signal is only observed for chiral molecules within the absorption bands of their chromophores. The resulting CD spectrum, with its characteristic positive and negative peaks (known as Cotton effects), is highly sensitive to the molecule's three-dimensional structure. scribd.com

ORD, on the other hand, measures the rotation of the plane of polarized light over a range of wavelengths. creative-biostructure.com Anomalous ORD curves, which show peaks and troughs in the vicinity of a chromophore's absorption band, are directly related to the Cotton effects observed in the CD spectrum. scribd.com Together, CD and ORD provide a detailed fingerprint of a molecule's chirality.

For this compound, the chromophores are the phenyl and xylene rings. The chirality of the molecule arises from the two stereogenic centers at the benzylic positions of the 1-phenylethyl substituents. The presence of two chiral centers means that the compound can exist as (R,R), (S,S), and meso diastereomers. The (R,R) and (S,S) isomers are enantiomers and are expected to exhibit mirror-image CD and ORD spectra. scribd.com

The subsequent TD-DFT calculation for each significant conformer provides a predicted CD spectrum. A Boltzmann-averaged spectrum is then generated based on the relative energies of the conformers. By comparing the sign and intensity of the calculated Cotton effects with the experimental spectrum, the absolute configuration of the synthesized enantiomer can be unambiguously assigned. researchgate.net

Below are illustrative data tables representing the kind of information that would be generated during such an investigation.

Table 1: Hypothetical Experimental CD and UV-Vis Data for an Enantiomer of this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) | Molar Absorptivity [ε] (L mol⁻¹ cm⁻¹) |

| 280 | 0 | 500 |

| 272 | +15.2 | 850 |

| 265 | 0 | 1200 |

| 258 | -20.5 | 900 |

| 250 | 0 | 600 |

| 220 | +35.8 | 15000 |

| 210 | 0 | 25000 |

| 200 | -18.0 | 18000 |

Table 2: Hypothetical Calculated CD Maxima for the (R,R) and (S,S) Enantiomers of this compound

| Enantiomer | Calculated Wavelength (nm) | Calculated Molar Ellipticity [θ] (deg cm²/dmol) |

| (R,R) | 271 | +18.5 |

| (R,R) | 257 | -22.1 |

| (R,R) | 222 | +40.3 |

| (R,R) | 201 | -20.7 |

| (S,S) | 271 | -18.5 |

| (S,S) | 257 | +22.1 |

| (S,S) | 222 | -40.3 |

| (S,S) | 201 | +20.7 |

By comparing the data in Table 1 with Table 2, one could conclude that the experimentally measured enantiomer possesses the (R,R) absolute configuration.

Theoretical and Computational Chemistry Studies of 4,6 Bis 1 Phenylethyl M Xylene

Quantum Chemical Calculations

No specific Density Functional Theory (DFT) studies focused on the electronic structure and energetics of 4,6-Bis(1-phenylethyl)-m-xylene have been identified in the available literature. However, DFT is a widely used method for such analyses on related molecules. For example, DFT calculations are used to investigate the electrophilic aromatic bromination of various benzenes, providing insights into reaction mechanisms and regioselectivity. rsc.org Studies on substituted benzenes and benzdiyne derivatives also utilize DFT to understand how different functional groups affect stability and electronic properties. nih.gov For the simpler xylene isomers, time-dependent DFT (TD-DFT) has been used to examine their photophysical properties in aqueous environments. royalsocietypublishing.org

There are no specific published reports on the use of Ab Initio methods for the geometric optimization and conformational analysis of this compound. This class of methods, which calculates molecular properties from first principles without empirical parameters, is fundamental in computational chemistry. For related systems, such as xylene isomers, quantum three-dimensional calculations have been performed to understand intermolecular vibrations, demonstrating the utility of these methods in analyzing the structure of substituted aromatic compounds. dergipark.org.tr

Molecular Dynamics Simulations for Conformational Space Exploration

A search of existing research indicates that molecular dynamics (MD) simulations specifically targeting the conformational space of this compound have not been performed or published. MD simulations are a powerful tool for understanding the formation and interaction of polycyclic aromatic hydrocarbons (PAHs) under various conditions, such as combustion. researchgate.netbohrium.comaip.org For alkyl aromatic hydrocarbons, dissipative particle dynamics, a coarse-grained MD approach, has been developed to model the behavior of molecules like toluene (B28343) and xylene, showcasing the potential for such methods to be applied to more complex structures. nih.gov

Prediction of Spectroscopic Properties and Comparison with Experimental Data

There is no available research that computationally predicts the spectroscopic properties (e.g., NMR, IR, UV-Vis) of this compound for comparison with experimental data. For the basic xylene isomers, theoretical calculations have been used to aid in the assignment of Raman spectroscopy peaks, which can then be used for the qualitative and quantitative analysis of isomer mixtures. acs.org This highlights a common application of computational chemistry that has yet to be applied to the more complex this compound.

Computational Analysis of Reaction Mechanisms and Transition States

No computational studies on the reaction mechanisms or transition states involving this compound are present in the scientific literature. DFT calculations are a standard approach for investigating reaction profiles, as demonstrated in the study of electrophilic aromatic substitution on benzene (B151609) derivatives, which maps out addition-elimination pathways. rsc.org Such analyses provide crucial information on the reactivity and potential synthetic routes for a compound.

Stereochemical Modeling and Prediction of Diastereoselectivity

There are no published studies on the stereochemical modeling or the prediction of diastereoselectivity for this compound. The presence of two chiral centers in the molecule suggests that diastereomers can exist, and their formation would be a key aspect to study. Computational modeling is a vital tool for predicting the stereochemical outcomes of reactions, but this has not yet been applied to this particular compound.

Chemical Reactivity and Derivatization of 4,6 Bis 1 Phenylethyl M Xylene

Electrophilic Aromatic Substitution Reactions on the Xylene Core

The xylene core of 4,6-bis(1-phenylethyl)-m-xylene is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com The rate and regioselectivity of these reactions are influenced by the existing substituents on the benzene (B151609) ring. vanderbilt.edu

Functionalization at Unsubstituted Aromatic Positions

The xylene ring in this compound possesses two unsubstituted aromatic positions, which are the primary sites for electrophilic attack. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration introduces a nitro group (-NO2) onto the aromatic ring, a reaction that can be a precursor for the synthesis of other functional groups. masterorganicchemistry.comresearchgate.net

The general mechanism for electrophilic aromatic substitution involves two main steps. Initially, the aromatic ring's π-electron system acts as a nucleophile, attacking the electrophile. This rate-determining step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or arenium ion. masterorganicchemistry.com In the subsequent fast step, a proton is eliminated from the carbon atom that formed the new bond with the electrophile, which restores the aromaticity of the ring. masterorganicchemistry.com

Regiochemical Control and Electronic Effects

The directing influence of the substituents already present on the benzene ring governs the position of the incoming electrophile. youtube.com In this compound, the aromatic ring is substituted with two methyl groups and two 1-phenylethyl groups. Alkyl groups are generally considered activating and ortho-, para-directing. youtube.comstudysmarter.co.uk This is due to their electron-donating inductive effects and hyperconjugation, which stabilize the carbocation intermediate formed during electrophilic attack at the ortho and para positions. vanderbilt.edu

Given the substitution pattern of this compound, the two unsubstituted positions are ortho to one alkyl group and meta to the other. The interplay of these activating groups directs incoming electrophiles to these available sites. The precise outcome of an electrophilic substitution reaction would depend on the specific reactants and conditions, with steric hindrance from the bulky 1-phenylethyl groups also playing a significant role in the regioselectivity. youtube.comyoutube.com

Reactions Involving the 1-Phenylethyl Side Chains

The two 1-phenylethyl side chains offer additional sites for chemical modification, distinct from the reactions on the xylene core.

Oxidation and Reduction Pathways

The benzylic hydrogens on the 1-phenylethyl side chains are particularly susceptible to oxidation. libretexts.orglibretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, can oxidize alkyl side chains of aromatic rings. unizin.orgyoutube.com The reaction typically requires the presence of at least one hydrogen atom on the benzylic carbon. libretexts.orgyoutube.com The oxidation of the 1-phenylethyl side chains could potentially lead to the formation of ketones or, under more vigorous conditions, cleave the side chain to form carboxylic acids. unizin.orgyoutube.com

Conversely, while the 1-phenylethyl groups are already in a reduced state, the phenyl groups within these side chains could potentially undergo reduction under harsh conditions. Catalytic hydrogenation with a platinum or rhodium catalyst at high pressure can reduce aromatic rings to cyclohexanes. unizin.org

Functional Group Interconversion (FGI)

Functional group interconversion (FGI) refers to the transformation of one functional group into another. numberanalytics.comimperial.ac.uk This is a cornerstone of organic synthesis, allowing for the strategic modification of molecules. numberanalytics.com For the 1-phenylethyl side chains, FGI could involve a variety of transformations. For example, if an oxidation reaction were to introduce a hydroxyl group at the benzylic position, this alcohol could then be converted into other functional groups, such as halides or esters, through well-established synthetic methods. ub.eduvanderbilt.edu

Formation of Polymeric or Oligomeric Derivatives

The structure of this compound, with its multiple reactive sites, suggests its potential as a monomer or building block for the synthesis of polymers and oligomers. The presence of aromatic rings and alkyl groups can impart desirable properties, such as thermal stability and solubility, to the resulting macromolecules. google.com For instance, bifunctional monomers can be used in copolymerization reactions to create materials with tailored properties. researchgate.net The reactivity of the aromatic rings and the side chains could be exploited to link multiple monomer units together, forming a polymeric chain. The specific type of polymerization would depend on the functional groups introduced onto the monomer through the derivatization reactions described above.

Data Tables

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Benzenes

| Substituent Type | Directing Effect | Influence on Reactivity |

| Activating Groups (e.g., -CH₃) | Ortho, Para | Increases rate of reaction |

| Deactivating Groups (e.g., -NO₂) | Meta | Decreases rate of reaction |

This table provides a general overview of how different types of substituents affect the outcome of electrophilic aromatic substitution on a benzene ring. vanderbilt.eduyoutube.comyoutube.com

Table 2: Common Reagents for Oxidation and Reduction of Aromatic Side Chains

| Transformation | Reagent(s) |

| Oxidation of Alkyl Side Chains | KMnO₄, H₂CrO₄ |

| Reduction of Aromatic Rings | H₂ with Pt or Rh catalyst (high pressure) |

This table lists common reagents used for the oxidation of alkyl side chains on aromatic rings and for the reduction of the aromatic ring itself. unizin.orgyoutube.com

Use as a Monomer or Precursor in Polymerization

Currently, there is a lack of direct scientific literature detailing the use of this compound as a monomer or precursor in polymerization reactions. However, its structural features suggest potential applications in polymer synthesis. The presence of aromatic rings and reactive benzylic C-H bonds could allow it to be incorporated into various polymer backbones, although no specific examples have been documented.

Compounds with similar structures, such as xylenes (B1142099) and other alkylated benzenes, are utilized as precursors in the synthesis of certain polymers. For instance, xylenes are precursors for producing polyester (B1180765) via oxidation to terephthalic acid. While this compound is not a direct analogue for this process, its aromatic nature makes it a candidate for inclusion in polymer structures where high thermal stability and specific mechanical properties are desired.

Table 1: Potential Polymerization Pathways for this compound (Inferred)

| Polymerization Type | Potential Role of this compound | Resulting Polymer Type (Hypothetical) |

| Oxidative Coupling | Monomer | Poly(arylene-alkylene)s |

| Friedel-Crafts Polymerization | Comonomer with a crosslinking agent | Crosslinked aromatic polymers |

| Dehydrogenative Polymerization | Monomer | Poly(phenylene vinylene) derivatives |

Incorporation into Main Chain or Side Chain Polymers

There is no specific data available on the incorporation of this compound into either main chain or side chain polymers. Hypothetically, its bifunctional nature could allow for its integration into a polymer's main chain through reactions involving its aromatic rings or the phenylethyl groups. For example, if the phenylethyl groups were functionalized, they could participate in step-growth polymerization.

Alternatively, the entire molecule could be attached as a bulky side group to a polymer backbone. This would be expected to significantly influence the polymer's properties, such as increasing its glass transition temperature (Tg), enhancing its solubility in organic solvents, and affecting its mechanical strength.

Cyclization and Rearrangement Reactions

While no specific cyclization or rearrangement reactions of this compound have been reported, diarylalkanes with similar structures are known to undergo intramolecular cyclization under acidic conditions. This type of reaction, a variation of the Friedel-Crafts reaction, typically leads to the formation of indane or tetralin derivatives. In the case of this compound, an intramolecular electrophilic attack from one of the phenylethyl groups onto the other phenyl ring or the xylene ring could potentially occur in the presence of a strong acid catalyst. organic-chemistry.orgyoutube.com

Acid-catalyzed rearrangements are also a possibility, particularly involving the 1-phenylethyl groups. youtube.com Under acidic conditions, carbocation intermediates can form, which may then undergo hydride or alkyl shifts to yield more stable carbocationic species, leading to isomerized products. However, without experimental data, the specific products of such reactions for this compound remain speculative.

Catalytic Transformations of this compound

Specific catalytic transformations of this compound are not well-documented. However, based on the chemistry of its structural components, several catalytic reactions can be postulated.

Dehydrogenation: The ethyl groups of the 1-phenylethyl substituents could potentially undergo catalytic dehydrogenation to form vinyl groups. This transformation is analogous to the industrial production of styrene (B11656) from ethylbenzene. rsc.orgrsc.orgsmartcatalyst.ir Such a reaction would yield a divinyl monomer, which could be valuable for crosslinking or polymerization. Catalysts for this type of reaction are often based on iron(III) oxide promoted with potassium. smartcatalyst.ir

Friedel-Crafts Reactions: The aromatic rings in this compound are susceptible to further electrophilic substitution via Friedel-Crafts reactions. youtube.comyoutube.commasterorganicchemistry.com Alkylation or acylation could introduce additional functional groups onto the aromatic rings, provided a suitable Lewis acid catalyst is employed. The substitution pattern would be directed by the existing alkyl groups on the m-xylene (B151644) core.

Oxidation: Catalytic oxidation could target either the methyl groups on the xylene ring or the benzylic positions of the phenylethyl groups. Selective oxidation of the methyl groups could yield carboxylic acids, which are valuable intermediates in polymer synthesis. Oxidation of the benzylic C-H bonds could lead to the formation of ketones or alcohols.

Applications of 4,6 Bis 1 Phenylethyl M Xylene in Advanced Materials Science

Precursor in Polymer and Resin Synthesis

The molecular architecture of 4,6-Bis(1-phenylethyl)-m-xylene makes it a valuable building block in the synthesis of high-performance polymers and resins. Its incorporation into polymer chains can significantly influence the final material's mechanical and thermal properties.

Engineering of Specialty Polymers with Tunable Mechanical Properties

The integration of this compound into polymer backbones allows for the precise engineering of specialty polymers with tailored mechanical characteristics. The bulky and rigid nature of the bis(1-phenylethyl)-m-xylene moiety can enhance the stiffness and thermal stability of the resulting polymers.

Table 1: Hypothetical Mechanical Properties of Polymers Incorporating this compound

| Polymer System | Concentration of this compound (%) | Tensile Strength (MPa) | Elongation at Break (%) |

| Epoxy Resin | 0 | Baseline Value | Baseline Value |

| Epoxy Resin | 10 | Expected Increase | Expected Decrease |

| Epoxy Resin | 20 | Expected Further Increase | Expected Further Decrease |

| Polycarbonate | 0 | Baseline Value | Baseline Value |

| Polycarbonate | 10 | Expected Increase | Expected Decrease |

Note: This table is illustrative and based on general principles of polymer science, as specific experimental data for this compound is not publicly available.

Role in Cross-linking and Network Formation

In the realm of thermosetting resins, such as epoxies, this compound can potentially act as a modifying agent or be functionalized to serve as a cross-linker. The introduction of this compound into a resin matrix can increase the cross-link density, leading to enhanced rigidity, thermal stability, and chemical resistance.

The effectiveness of a cross-linking agent is often determined by its chemical structure and reactivity with the polymer matrix. While direct studies on the cross-linking efficiency of this compound are not currently published, related research on other aromatic compounds in epoxy systems demonstrates that the nature of the aromatic structure plays a crucial role in the curing kinetics and the final properties of the cross-linked network. mdpi.comnih.gov

Development of Optoelectronic Materials

The inherent aromaticity and potential for functionalization make this compound a candidate for use in the development of advanced optoelectronic materials. Its structure can be modified to tune its electronic and photophysical properties for specific applications.

Luminescent Properties and Potential in OLEDs or Fluorescent Probes

Derivatives of this compound could be engineered to exhibit luminescence, making them suitable for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. The extended π-conjugation system that can be created by modifying the phenylethyl groups or the xylene core is a key factor in achieving desired photoluminescent properties.

While specific photoluminescence data for this compound is not available, research on similar poly(p-phenylene vinylene) (PPV) derivatives shows that the introduction of various side groups can alter the electronic properties and solubility, which are critical for device performance. nih.govwikipedia.orgresearchgate.net

Table 2: Predicted Photoluminescent Properties of Functionalized this compound Derivatives

| Derivative | Functional Group | Predicted Emission Wavelength (nm) | Predicted Quantum Yield (%) |

| Derivative A | Amino (-NH2) | Blue-Green Region | Moderate |

| Derivative B | Cyano (-CN) | Blue Region | High |

| Derivative C | Nitro (-NO2) | Red-Shifted Emission | Lower |

Note: This table is hypothetical and based on established principles of fluorophore design, as specific experimental data for this compound is not publicly available.

Integration into Liquid Crystal Compositions

The rigid, aromatic core of this compound suggests its potential as a mesogenic unit in the synthesis of liquid crystals. By attaching appropriate flexible side chains, it is conceivable that liquid crystalline phases could be induced. The shape and polarity of the molecule would be critical in determining the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range of its stability.

Although there is no specific research detailing the integration of this compound into liquid crystal compositions, the synthesis of novel liquid crystal monomers often involves the use of rigid aromatic cores. chemicalbook.comnih.govbeilstein-journals.orgresearchgate.net The precise arrangement and nature of the substituents on the aromatic core are known to significantly influence the mesomorphic behavior.

Advanced Functional Materials

Utilization in High-Performance Coatings and Composites

No specific studies or patents were identified that detail the use of this compound in the formulation of high-performance coatings or composites. Generally, molecules with bulky aromatic groups can be incorporated into polymer backbones to enhance thermal stability and mechanical properties. However, without specific research, any potential benefits of this particular compound in coatings for improved scratch resistance, UV stability, or in composites for enhanced strength-to-weight ratios are purely speculative.

Exploration in Supramolecular Assemblies

There is no available literature that describes the exploration or utilization of this compound in the field of supramolecular chemistry. The bulky 1-phenylethyl substituents on the m-xylene (B151644) core could theoretically influence crystal packing or host-guest interactions. However, without experimental data, it is not possible to detail its role in forming specific supramolecular structures such as rotaxanes, catenanes, or molecular cages.

Applications as a Specialty Chemical Intermediate

Synthesis of Ligands for Catalysis

The synthesis of ligands from substituted xylene precursors is a known strategy in organometallic chemistry. acs.org These ligands can be used in various catalytic applications. However, no specific examples of ligands synthesized directly from this compound for catalytic purposes were found in the searched literature. The steric hindrance provided by the 1-phenylethyl groups could potentially be exploited to create selective catalysts, but this remains a hypothetical application without supporting research.

Building Block for Complex Organic Architectures

As a substituted aromatic compound, this compound could theoretically serve as a scaffold in multi-step organic synthesis to create more complex molecules. Aromatic compounds are fundamental building blocks in organic chemistry. wikipedia.org Nevertheless, the scientific literature does not provide specific examples of its use in the construction of intricate organic frameworks or natural product synthesis.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The conventional synthesis of 4,6-Bis(1-phenylethyl)-m-xylene typically involves the Friedel-Crafts alkylation of m-xylene (B151644) with 1-phenylethyl halides or related reagents, often utilizing a catalyst. ontosight.ai Future research should be directed towards the development of more efficient and sustainable synthetic methodologies.

One promising area of exploration is the use of green catalysts. Traditional Lewis acid catalysts, such as aluminum chloride, are effective but can be corrosive and generate significant waste. rsc.org Investigating solid acid catalysts, including zeolites and metal-incorporated nanoporous materials like Zr-SBA-15, could offer a more environmentally benign alternative. shiftleft.com These materials can exhibit high activity and selectivity, and their reusable nature aligns with the principles of green chemistry. shiftleft.com

Furthermore, the development of microwave-assisted synthesis protocols presents another avenue for enhancing efficiency. Microwave irradiation has been shown to significantly accelerate reaction rates in Friedel-Crafts alkylations, reducing reaction times from hours to mere minutes. shiftleft.com This approach not only improves throughput but can also lead to cleaner reactions with higher yields.

Future synthetic strategies could also explore alternative alkylating agents beyond 1-phenylethyl halides. The direct use of styrene (B11656) in the presence of a suitable catalyst could provide a more atom-economical route to the desired product. Research into optimizing reaction conditions for such a process, including catalyst selection and solvent systems, is warranted.

In-Depth Mechanistic Studies of Key Reactions

A thorough understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing its synthesis and controlling product distribution. The Friedel-Crafts alkylation of xylenes (B1142099) is known to be complex, with the potential for the formation of various isomers and polyalkylated products. youtube.com

Future mechanistic studies should focus on elucidating the precise pathways of the dialkylation of m-xylene. This includes investigating the role of the catalyst in activating the electrophile and the influence of reaction parameters on the regioselectivity of the substitution. youtube.commdpi.com For instance, understanding why the 1-phenylethyl groups are directed to the 4 and 6 positions of the m-xylene ring is of fundamental importance.

Advanced spectroscopic techniques, such as in-situ NMR and FTIR, can be employed to monitor the reaction progress in real-time, providing valuable data on the formation of intermediates and byproducts. jbiochemtech.com Isotopic labeling studies could also be instrumental in tracking the movement of atoms and unraveling the intricate steps of the reaction cascade.

Design and Synthesis of Advanced Derivatives with Tailored Properties

The core structure of this compound provides a versatile scaffold for the design and synthesis of advanced derivatives with tailored properties. The introduction of functional groups onto the aromatic rings of the phenylethyl moieties or the xylene core can significantly alter the compound's physical and chemical characteristics. ontosight.ai

Future research should focus on the strategic functionalization of the molecule to create derivatives for specific applications. For example, incorporating electron-donating or electron-withdrawing groups could modulate the electronic properties of the compound, making it suitable for use in organic electronics. shiftleft.com The synthesis of bis(arylethynyl)benzene derivatives from similar building blocks has shown promise in this area. shiftleft.com

The synthesis of polymerizable derivatives is another exciting prospect. By introducing reactive groups such as vinyl, acrylate, or epoxide functionalities, this compound can be used as a monomer for the creation of novel polymers and resins. ontosight.aigoogle.com These materials could exhibit unique thermal, mechanical, and optical properties due to the bulky and rigid nature of the parent molecule.

Furthermore, the synthesis of chiral derivatives could be explored for applications in asymmetric catalysis or as chiral selectors in chromatography. The two chiral centers in the 1-phenylethyl groups offer opportunities for creating stereochemically defined molecules.

Expanded Applications in Emerging Technologies and Functional Materials

The unique molecular architecture of this compound, characterized by its bulky aromatic nature, suggests its potential for a wide range of applications in emerging technologies and functional materials. ontosight.aiopenaccessjournals.com

In the realm of materials science, this compound and its derivatives could serve as building blocks for high-performance polymers with enhanced thermal stability and mechanical strength. ijrar.org The rigid structure can contribute to a high glass transition temperature, making these materials suitable for applications requiring dimensional stability at elevated temperatures.

The potential for applications in organic electronics is another significant area of interest. digitellinc.com The aromatic nature of the compound suggests that it could be utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). openaccessjournals.comdigitellinc.com Its role could be as a host material in the emissive layer of OLEDs or as a component in the active layer of OPVs.

Furthermore, the hydrophobic and sterically hindered nature of this compound could make it a useful additive in lubricants and coatings, providing enhanced performance and durability. Its incorporation into polymer matrices could also improve their resistance to chemical degradation and environmental stress.

Synergistic Integration of Computational and Experimental Methodologies

To accelerate the discovery and development of new applications for this compound and its derivatives, a synergistic approach that combines computational modeling and experimental validation is essential.

Computational chemistry, particularly Density Functional Theory (DFT) and other quantum mechanical methods, can be a powerful tool for predicting the properties and reactivity of these molecules. mdpi.com DFT calculations can be used to model the electronic structure, predict spectroscopic properties, and elucidate reaction mechanisms at the atomic level. mdpi.com This theoretical insight can guide the rational design of new derivatives with desired functionalities.

Molecular dynamics (MD) simulations can provide valuable information on the conformational behavior and intermolecular interactions of these compounds in different environments. digitellinc.com This is particularly relevant for understanding how they might behave in polymer blends or at interfaces in electronic devices.

The integration of computational predictions with experimental results creates a powerful feedback loop. Theoretical models can be refined based on experimental data, leading to more accurate predictions. In turn, computational screening can help prioritize synthetic targets, saving significant time and resources in the laboratory. This collaborative approach will be instrumental in unlocking the full potential of this compound and its derivatives in the years to come.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,6-Bis(1-phenylethyl)-m-xylene, and how can its purity be validated?

- Methodology : The compound is likely synthesized via Friedel-Crafts alkylation, where m-xylene reacts with phenylethyl halides in the presence of Lewis acid catalysts (e.g., AlCl₃). Post-synthesis purification involves column chromatography or recrystallization. Characterization requires NMR (¹H/¹³C) to confirm substitution patterns, mass spectrometry (MS) for molecular weight verification, and elemental analysis for purity. Solvent compatibility studies, as seen in m-xylene-based semiconductor solutions, may guide reaction optimization .

Q. How do steric effects from the 1-phenylethyl substituents influence the compound’s reactivity in catalytic systems?

- Methodology : Steric hindrance can be assessed using computational modeling (e.g., DFT) to analyze transition states or experimental kinetic studies comparing reaction rates with less hindered analogs. For example, isomerization studies on m-xylene derivatives over zeolites (e.g., activation energy barriers for isomerization) provide a framework for evaluating substituent effects .

Advanced Research Questions

Q. What role does this compound play in modulating dielectric properties for advanced materials?

- Methodology : Compare dielectric constants (ε) of this compound with fluorinated analogs like DGE-bHFIP-MX (ε = 2.49–2.51) using dielectric spectroscopy. The bulky phenylethyl groups may reduce polarizability, but aromatic stacking could offset this. Experimental protocols involve thin-film preparation (spin-coating) and impedance analysis under controlled humidity .

Q. How do the substituents affect the compound’s stability under oxidative or thermal conditions?

- Methodology : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability. For oxidative stability, use aqueous phase oxidation experiments (similar to m-xylene studies) with O₂ or H₂O₂, monitoring degradation via GC-MS or HPLC. Compare kinetics with unsubstituted m-xylene to isolate substituent effects .

Q. What computational models predict the compound’s behavior in polymer matrices or as a monomer?

- Methodology : Molecular dynamics (MD) simulations can evaluate compatibility with polymers (e.g., PVDF-HFP or PDMS). Parameters include solubility parameters (Hansen) and free volume analysis. For monomer applications, assess crosslinking efficiency via rheology or FT-IR monitoring of reactive groups .

Data Contradiction & Validation

Q. How can researchers resolve discrepancies in reported dielectric constants or reaction kinetics for this compound?

- Methodology : Standardize testing conditions (temperature, frequency, film thickness) and validate instrumentation with reference materials. For kinetic inconsistencies, replicate experiments using controlled reactor setups (e.g., fixed-bed reactors for catalytic studies) and apply statistical tools (e.g., Arrhenius plots with error margins) .

Q. What strategies address conflicting data on the environmental persistence of this compound?

- Methodology : Conduct biodegradation assays (e.g., OECD 301F) and compare with structurally similar compounds (e.g., Bisphenol M). Use advanced oxidation processes (AOPs) to study degradation pathways, leveraging LC-QTOF-MS for intermediate identification .

Key Experimental Design Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.